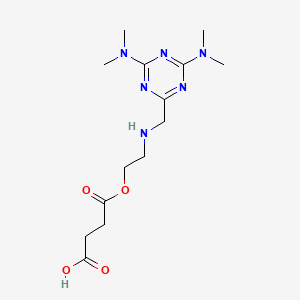
(Trimethyl)methylcyclopentadienylplatinum(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trimethyl)methylcyclopentadienylplatinum(IV) is an organometallic compound widely used as a precursor for platinum in various applications. It is known for its utility in the deposition of ultrathin metallic layers of platinum, which are essential in fields such as microelectronics, catalysis, photonics, and chemical sensing .
準備方法
Synthetic Routes and Reaction Conditions
(Trimethyl)methylcyclopentadienylplatinum(IV) is typically synthesized through the reaction of methylcyclopentadienyl with platinum complexes. The reaction conditions often involve the use of solvents like toluene and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (Trimethyl)methylcyclopentadienylplatinum(IV) involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk and packaged for use in deposition systems .
化学反応の分析
Types of Reactions
(Trimethyl)methylcyclopentadienylplatinum(IV) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to form metallic platinum.
Substitution: The methyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include platinum oxides, metallic platinum, and substituted platinum complexes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(Trimethyl)methylcyclopentadienylplatinum(IV) has a wide range of scientific research applications:
作用機序
The mechanism by which (Trimethyl)methylcyclopentadienylplatinum(IV) exerts its effects involves the formation of platinum nanoparticles or thin films. These nanoparticles or films interact with molecular targets through catalytic processes, enhancing reactions such as hydrogenation, oxidation, and polymerization. The pathways involved include electron transfer and coordination chemistry, where platinum acts as a central metal coordinating with various ligands .
類似化合物との比較
Similar Compounds
- Trimethyl(methylcyclopentadienyl)platinum(II)
- Platinum(II) acetylacetonate
- Tetrakis(dimethylamido)titanium(IV)
Uniqueness
(Trimethyl)methylcyclopentadienylplatinum(IV) is unique due to its high reactivity and stability, making it an excellent precursor for platinum deposition. Its ability to form uniform and ultrathin platinum layers distinguishes it from other similar compounds, which may not offer the same level of precision and control in deposition processes .
特性
分子式 |
C9H16Pt |
|---|---|
分子量 |
319.31 g/mol |
IUPAC名 |
carbanide;5-methanidylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2-6H,1H2;3*1H3;/q4*-1;+4 |
InChIキー |
JUEGKEYQSWZODE-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH2-]C1C=CC=C1.[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


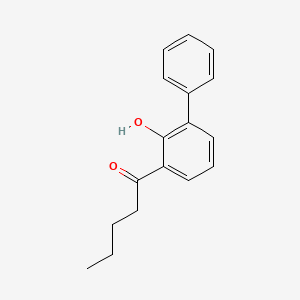


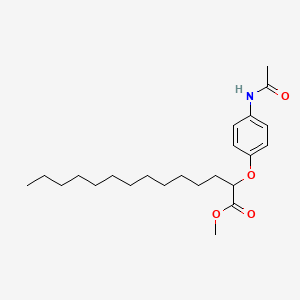
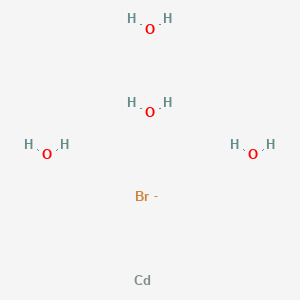
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
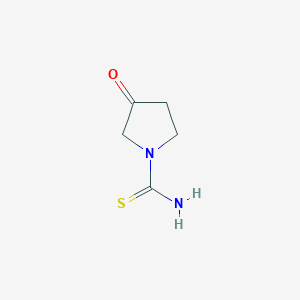

![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
